molecular formula C8H6BrF3O2Si B14451799 (Trifluorosilyl)methyl 4-bromobenzoate CAS No. 76240-93-2

(Trifluorosilyl)methyl 4-bromobenzoate

Cat. No.: B14451799
CAS No.: 76240-93-2
M. Wt: 299.12 g/mol
InChI Key: JCMLZUBVFCJCFN-UHFFFAOYSA-N
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Description

(Trifluorosilyl)methyl 4-bromobenzoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilyl group attached to a methyl group, which is further connected to a 4-bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluorosilyl)methyl 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with a trifluorosilyl-containing reagent. One common method is the esterification of 4-bromobenzoic acid with (trifluorosilyl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Trifluorosilyl)methyl 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzoate ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The trifluorosilyl group can be oxidized to form silanols or reduced to form silanes.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and (trifluorosilyl)methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products such as 4-aminobenzoate, 4-thiolbenzoate, or 4-alkoxybenzoate can be formed.

    Oxidation: Silanols or siloxanes are the major products.

    Reduction: Silanes are typically formed.

    Hydrolysis: 4-bromobenzoic acid and (trifluorosilyl)methanol are the primary products.

Scientific Research Applications

(Trifluorosilyl)methyl 4-bromobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound can be used in the preparation of silicon-based materials with unique properties such as hydrophobicity and thermal stability.

    Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.

    Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of (Trifluorosilyl)methyl 4-bromobenzoate depends on its application. In organic synthesis, the trifluorosilyl group can act as a protecting group for hydroxyl or amino functionalities, preventing unwanted side reactions. In catalysis, the compound can coordinate with metal centers, facilitating the formation of reactive intermediates and promoting catalytic cycles. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

  • (Trimethylsilyl)methyl 4-bromobenzoate
  • (Triethylsilyl)methyl 4-bromobenzoate
  • (Triphenylsilyl)methyl 4-bromobenzoate

Comparison

Compared to its analogs, (Trifluorosilyl)methyl 4-bromobenzoate exhibits unique properties due to the presence of the trifluorosilyl group. The trifluorosilyl group imparts greater electron-withdrawing effects, enhancing the compound’s reactivity in certain chemical reactions. Additionally, the trifluorosilyl group increases the compound’s thermal and chemical stability, making it more suitable for high-temperature and harsh chemical environments.

Properties

CAS No.

76240-93-2

Molecular Formula

C8H6BrF3O2Si

Molecular Weight

299.12 g/mol

IUPAC Name

trifluorosilylmethyl 4-bromobenzoate

InChI

InChI=1S/C8H6BrF3O2Si/c9-7-3-1-6(2-4-7)8(13)14-5-15(10,11)12/h1-4H,5H2

InChI Key

JCMLZUBVFCJCFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC[Si](F)(F)F)Br

Origin of Product

United States

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